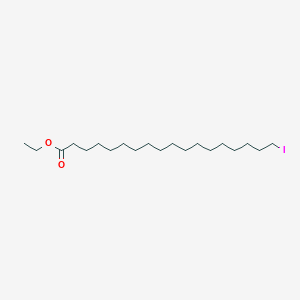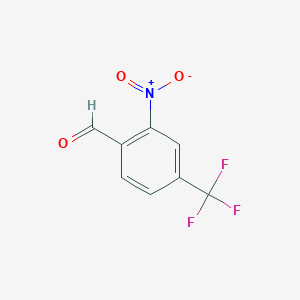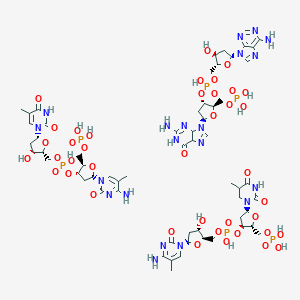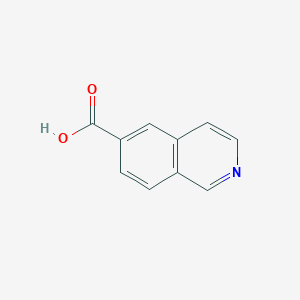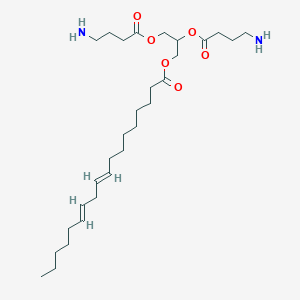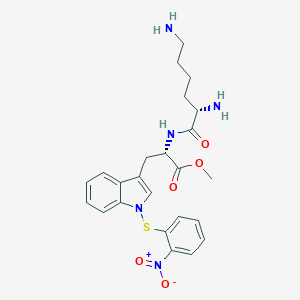
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester, also known as LNT, is a synthetic molecule that has been used in scientific research for its unique properties and potential applications. LNT is a modified form of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and other biochemical processes in the body. In
Mecanismo De Acción
The mechanism of action of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is based on its unique chemical structure and properties. This compound can undergo a reversible reaction with thiol groups in proteins, forming a covalent bond between the thiol group and the nitrophenylsulfenyl group of this compound. This reaction can lead to changes in protein conformation and binding interactions, which can be detected by the fluorescence properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects in vitro and in vivo. This compound has low toxicity and does not interfere with normal cellular processes. However, this compound can bind to proteins non-specifically, which can lead to false-positive results in some assays. Therefore, it is important to use this compound in conjunction with other methods to confirm results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has several advantages for lab experiments. It is a stable and easy-to-use probe that can be used in a variety of assays. This compound has a high signal-to-noise ratio, which makes it a sensitive probe for detecting protein-protein interactions and enzyme kinetics. However, this compound has some limitations. It can bind to proteins non-specifically, which can lead to false-positive results. This compound also has limited solubility in some buffers, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for research on H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester. One direction is to develop new synthetic methods for this compound that are more efficient and cost-effective. Another direction is to explore the potential therapeutic applications of this compound as a drug candidate for diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to optimize the use of this compound in various assays and to develop new assays that can take advantage of its unique properties.
Métodos De Síntesis
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is synthesized through a series of chemical reactions involving the modification of tryptophan. The first step involves the protection of the amino and carboxyl groups of tryptophan using a suitable protecting group. The second step involves the selective nitration of the phenyl ring of the tryptophan using nitric acid. The third step involves the reduction of the nitro group to an amino group using a reducing agent. The final step involves the deprotection of the amino and carboxyl groups to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has been used in scientific research for a variety of applications. One of the main applications of this compound is as a fluorescent probe for studying protein-protein interactions. This compound has a unique fluorescence property that allows it to detect changes in protein conformation and binding interactions. This compound has also been used as a substrate for studying enzyme kinetics and inhibition. This compound can be used to study the mechanism of action of enzymes and inhibitors, which can provide insights into their biological functions and potential therapeutic applications.
Propiedades
| 109064-70-2 | |
Fórmula molecular |
C24H29N5O5S |
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
InChI |
InChI=1S/C24H29N5O5S/c1-34-24(31)19(27-23(30)18(26)9-6-7-13-25)14-16-15-28(20-10-3-2-8-17(16)20)35-22-12-5-4-11-21(22)29(32)33/h2-5,8,10-12,15,18-19H,6-7,9,13-14,25-26H2,1H3,(H,27,30)/t18-,19-/m0/s1 |
Clave InChI |
QGTJIZCTYUGOEQ-OALUTQOASA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCCN)N |
SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCCN)N |
SMILES canónico |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCCN)N |
| 109064-70-2 | |
Sinónimos |
H-Lys-Trp(Nps)-OMe H-lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)
